molecular formula C19H19F3N4O3S B2528512 N-(3-chloro-4-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide CAS No. 1251680-89-3

N-(3-chloro-4-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

Cat. No. B2528512
M. Wt: 440.44
InChI Key: PJSDFSCHYQBFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide is a useful research compound. Its molecular formula is C19H19F3N4O3S and its molecular weight is 440.44. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Activity

Research has demonstrated that certain derivatives of N-(3-chloro-4-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide exhibit significant anti-inflammatory activity. Specifically, a study synthesized derivatives by reacting pyrazole with various substitutions at phenyl and benzofuran with substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides. Among these derivatives, certain compounds showed significant anti-inflammatory effects, highlighting their potential for therapeutic applications in inflammation-related disorders (K. Sunder & Jayapal Maleraju, 2013).

Metabolic Stability Enhancement

Another research direction involves improving the metabolic stability of pharmaceutical compounds. For instance, studies on derivatives of N-(3-chloro-4-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide aimed at reducing or eliminating metabolic deacetylation, a common metabolic pathway that can limit the efficacy of therapeutic agents. By examining various heterocyclic analogues, researchers identified compounds with improved in vitro potency and in vivo efficacy, with minimal observed deacetylated metabolites in metabolic studies, which is crucial for the development of more stable and effective drugs (Markian M Stec et al., 2011).

Ligand-Protein Interactions and Photovoltaic Efficiency

Furthermore, some studies have focused on the spectroscopic and quantum mechanical properties of benzothiazolinone acetamide analogs, including derivatives related to N-(3-chloro-4-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide. These investigations have explored ligand-protein interactions, potentially offering insights into the molecular mechanisms underlying the biological activities of these compounds. Additionally, photovoltaic efficiency modeling suggests these compounds could have applications beyond pharmaceuticals, such as in dye-sensitized solar cells due to their light harvesting efficiency and free energy of electron injection properties (Y. Mary et al., 2020).

Antimicrobial Activity

Research on thienopyrimidine linked rhodanine derivatives, structurally related to N-(3-chloro-4-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide, has shown promising antimicrobial properties. A new series of derivatives demonstrated significant antibacterial and antifungal potencies against various pathogens, indicating the potential of these compounds in addressing resistant microbial infections (Nagaraju Kerru et al., 2019).

properties

IUPAC Name

8-piperidin-1-ylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O3S/c20-19(21,22)15-7-4-6-14(12-15)13-26-18(27)25-11-5-8-16(17(25)23-26)30(28,29)24-9-2-1-3-10-24/h4-8,11-12H,1-3,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSDFSCHYQBFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.